

4-Methoxybenzaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde

Cat. No.: B044291

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An In-Depth Technical Guide to **4-Methoxybenzaldehyde** for Researchers and Drug Development Professionals

Introduction

4-Methoxybenzaldehyde, also widely known as p-anisaldehyde, is an organic compound that holds significant importance in various scientific and industrial sectors.[1] It is a benzaldehyde derivative characterized by a methoxy group substitution at the para (4-) position of the benzene ring.[2] This compound is a clear, colorless to pale yellow liquid with a distinctively strong, sweet, and floral aroma reminiscent of anise and hawthorn.[1]

Its unique organoleptic properties make it a valuable ingredient in the flavor and fragrance industries, where it is used to impart sweet, herbaceous notes to a variety of products, including perfumes, baked goods, and beverages.[1] Beyond its sensory applications, **4-methoxybenzaldehyde** serves as a crucial intermediate in the synthesis of more complex molecules, finding applications in the production of pharmaceuticals, agrochemicals, and dyes.[1] In a laboratory setting, it is also utilized as a staining agent in thin-layer chromatography (TLC) for the visualization of different compounds.[3]

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is **4-methoxybenzaldehyde**. [2] It is also commonly referred to by several synonyms, including:

- p-Anisaldehyde[2][4][5]
- Anisaldehyde[2]
- Anisic aldehyde[2]
- p-Formylanisole[3]
- Aubepine[5]

The molecule consists of a benzene ring where a formyl group (-CHO) and a methoxy group (-OCH₃) are attached to the first and fourth carbon atoms, respectively.[6]

Chemical Structure Diagram

Caption: Chemical structure of **4-Methoxybenzaldehyde**.

Physicochemical Properties

A summary of the key quantitative properties of **4-Methoxybenzaldehyde** is provided in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂	[2][4]
Molecular Weight	136.15 g/mol	[2][4]
Appearance	Clear, colorless to pale yellow liquid	[1]
Odor	Sweet, floral, spicy, vanilla-like	[2]
Melting Point	-1 to 0 °C	[2][5]
Boiling Point	248 °C	[5]
Density	1.05 g/mL at 25 °C	[5]
Flash Point	116 °C (closed cup)	[2]
Refractive Index	n _{20/D} = 1.573	[5]
Vapor Density	4.7 (Air = 1)	[5]
SMILES	<chem>COC1=CC=C(C=C1)C=O</chem>	[2]
InChIKey	ZRSNZINYAWTAHE-UHFFFAOYSA-N	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. The assigned ¹³C NMR chemical shifts for **4-Methoxybenzaldehyde** in CDCl₃ are as follows:

Atom	Chemical Shift (ppm)
OMe	55.51
C3, C5	114.26
C1	129.90
C2, C6	131.88
C4	164.55
CHO	190.70
(Data sourced from BMRB entry bmse010130)	
[7]	

Experimental Protocols for Synthesis

The synthesis of **4-Methoxybenzaldehyde** can be achieved through various methods. Below are detailed protocols for two distinct synthetic routes.

Protocol 1: Oxidation of p-Methylanisole

This method, adapted from patent literature, describes the synthesis of p-methoxybenzaldehyde via the oxidation of p-methylanisole using a free radical initiator and a metal salt catalyst in an oxygen atmosphere.[\[8\]](#)

Materials:

- p-Methylanisole (1.22 g, 10.0 mmol)
- Trifluoroethanol (10.00 g, 100.0 mmol)
- N-hydroxyphthalimide (0.326 g, 2.0 mmol)
- Cobalt (II) sulfate heptahydrate (0.141 g, 0.5 mmol)
- Oxygen gas (0.1 MPa)
- Chlorobenzene (for analysis)

- Reactor equipped with magnetic stirring and gas inlet

Procedure:

- Add p-methylanisole, trifluoroethanol, N-hydroxyphthalimide, and cobalt (II) sulfate heptahydrate to the reactor.
- Seal the reactor and purge with oxygen, maintaining the system under an oxygen atmosphere at a pressure of 0.1 MPa.
- Commence magnetic stirring and maintain the reaction temperature at 25 °C.
- Allow the reaction to proceed for 6 hours.
- Upon completion, stop the reaction and add chlorobenzene as an internal standard for analysis.
- The conversion rate of p-methylanisole and the selectivity for p-methoxybenzaldehyde are determined by gas chromatography. The reported yield for this specific protocol is 78.5%.[\[8\]](#)

Protocol 2: Two-Phase Oxidation of 4-Methoxybenzyl Alcohol

This protocol describes the synthesis of **4-methoxybenzaldehyde** through a two-phase oxidation of 4-methoxybenzyl alcohol.[\[9\]](#)

Materials:

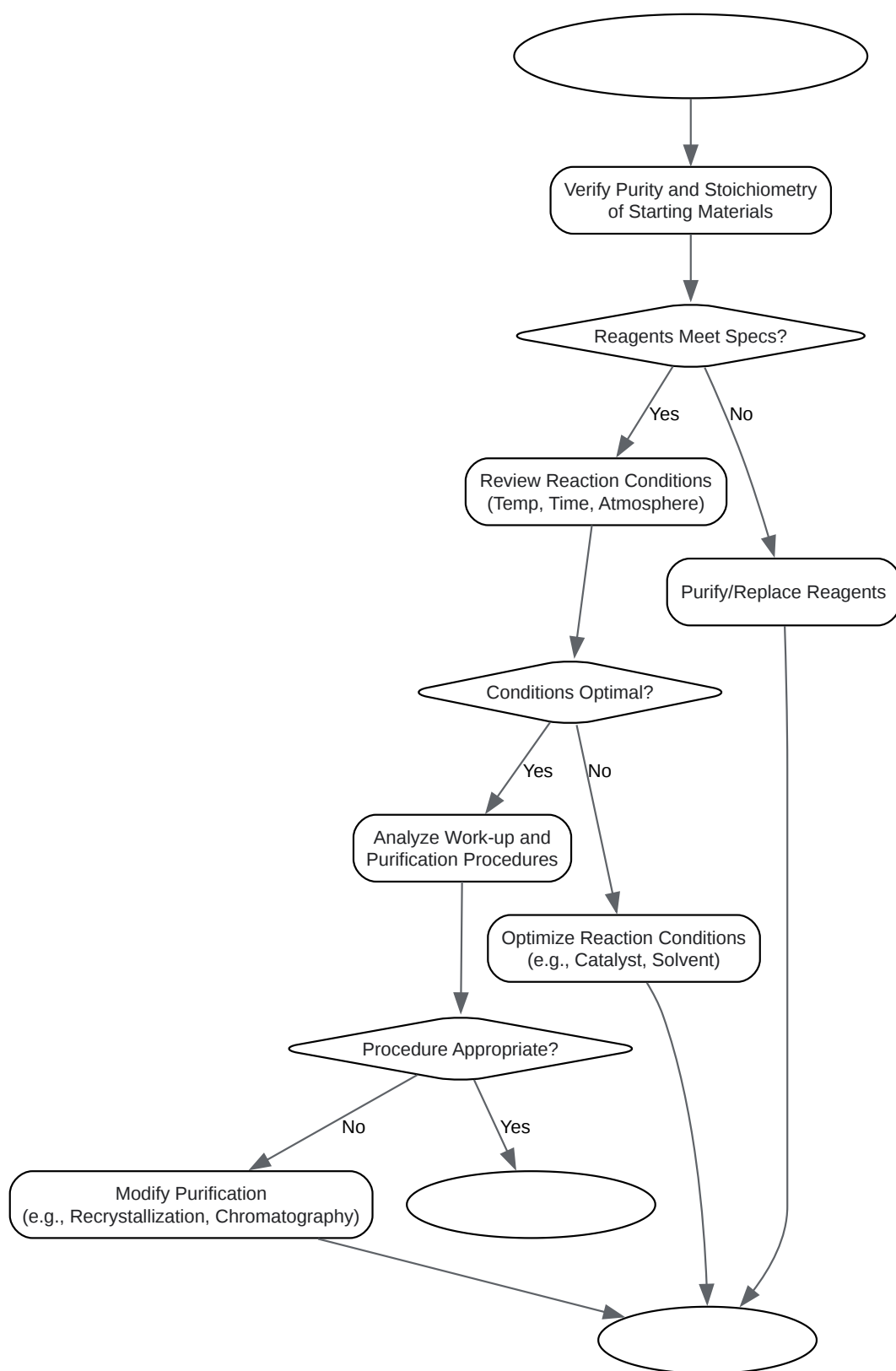
- 4-Methoxybenzyl alcohol
- Ethyl acetate (EtOAc)
- Aqueous sodium hypochlorite (NaClO) solution
- High-performance liquid chromatography (HPLC) equipment for analysis

Procedure:

- Prepare a solution of 4-methoxybenzyl alcohol in ethyl acetate.
- In a separate vessel, prepare an aqueous solution of sodium hypochlorite.
- Combine the organic phase (4-methoxybenzyl alcohol in EtOAc) and the aqueous phase (NaClO solution) in a reaction vessel.
- The reaction proceeds at the interface of the two phases. Vigorous stirring is essential to maximize the interfacial area and promote the reaction.
- Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals.
- Analyze the aliquots using HPLC to determine the concentration of the reactant (4-methoxybenzyl alcohol) and the product (**4-methoxybenzaldehyde**).
- The reaction is complete when the starting material is consumed.
- Upon completion, separate the organic layer. The **4-methoxybenzaldehyde** product can be isolated by evaporation of the solvent. Further purification may be achieved through techniques such as column chromatography or distillation.

Logical Workflow for Synthesis Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of benzaldehyde derivatives.



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Caption: A logical workflow for troubleshooting synthesis issues.

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